
alpha-Chlorobenzaldoxime
Overview
Description
alpha-Chlorobenzaldoxime (CAS: 1570-65-6, 698-16-8) is an organic compound belonging to the benzaldoxime family, characterized by a chlorine substituent at the alpha position relative to the oxime group (-CH=N-OH). Its molecular formula is C₇H₆ClNO, with a molecular weight of 155.58 g/mol. This compound is structurally derived from benzaldoxime (C₇H₇NO), where the alpha hydrogen is replaced by chlorine, enhancing its electrophilic reactivity.
This compound serves as a versatile intermediate in organic synthesis, particularly in the production of agrochemicals and pharmaceuticals. Its reactivity stems from the oxime group’s ability to participate in nucleophilic substitutions and cyclization reactions, making it valuable for constructing heterocyclic frameworks . Patent literature highlights its role in synthesizing thiocarbamoyl derivatives with pesticidal applications, underscoring its industrial relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Chlorobenzaldoxime can be synthesized through the chlorination of benzaldoxime. The process involves dissolving benzaldoxime in chloroform and cooling the solution to -2°C. Dry chlorine gas is then bubbled through the solution while maintaining the temperature below -2°C. After the chlorination is complete, the solvent is removed under reduced pressure, and the product is crystallized from petroleum ether .
Industrial Production Methods: For industrial production, this compound can be produced by dropping an aqueous sodium hypochlorite solution into a mixed oil/water dispersion containing benzaldoxime. This method ensures a controlled reaction and high yield .
Chemical Reactions Analysis
Chemical Reactions of Alpha-Chlorobenzaldoxime
This compound can undergo several types of chemical reactions, including nucleophilic addition, oxidation, reduction, and substitution reactions.
Nucleophilic Addition Reactions
In nucleophilic addition reactions, the nitrogen atom of the oxime group acts as a nucleophile, allowing it to react with various electrophiles. This property makes this compound useful in organic synthesis for forming new compounds.
Reduction Reactions
Reduction reactions can convert this compound into amines or other reduced forms using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reactions
This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are commonly employed in these reactions.
Catalytic Rearrangement to Amides
A related compound, benzaldoxime, can undergo catalytic rearrangement to form primary amides. This process involves the conversion of the oxime into a nitrile intermediate, which is then hydrated to form the amide. Although specific studies on this compound are not detailed in this context, similar mechanisms could potentially apply .
Data Tables
Entry | Aldoxime | Time (h) | Yield (%) of Amide |
---|---|---|---|
1 | (E)-Benzaldoxime | 2 | 45 (GC yield) |
This table illustrates the efficiency of catalytic rearrangement reactions for similar compounds .
Scientific Research Applications
Chemistry
Alpha-Chlorobenzaldoxime serves as an intermediate in synthesizing various organic compounds. Its role in chemical reactions includes:
- Oxidation : Producing nitriles.
- Reduction : Yielding amines.
- Substitution : Allowing for the formation of different derivatives.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Product Type | Description |
---|---|---|
Oxidation | Nitriles | Conversion via oxidation reactions |
Reduction | Amines | Formation through reduction |
Substitution | Derivatives | Chlorine atom replaced by nucleophiles |
Biology
Research on this compound has highlighted its potential biological activities, particularly its interaction with enzymes. It may act as an enzyme inhibitor, affecting metabolic pathways and cellular processes. Studies have evaluated its effectiveness as a reactivator for acetylcholinesterase inhibited by organophosphorus compounds, which are relevant in toxicology and antidote development .
Case Study: Reactivation of Acetylcholinesterase
In a study evaluating neutral aryloximes as reactivators for paraoxon-inhibited acetylcholinesterase, this compound was assessed for its ability to restore enzyme activity. The findings indicated that certain structural modifications could enhance reactivation efficiency, paving the way for developing more effective antidotes for organophosphate poisoning .
Medicine
Ongoing research is investigating the therapeutic applications of this compound in treating various diseases. Its potential as a lead compound in drug design is being explored, particularly in developing new anticancer agents and antimicrobial drugs .
Table 2: Potential Medical Applications
Application Type | Description |
---|---|
Anticancer Agents | Investigated for selective cytotoxicity |
Antimicrobial Agents | Assessed for activity against pathogens |
Industry
In industrial settings, this compound is utilized in producing fine chemicals, dyes, agrochemicals, and pharmaceuticals. Its role as a reagent in various chemical processes highlights its importance in synthetic chemistry .
Mechanism of Action
The mechanism of action of alpha-Chlorobenzaldoxime involves its interaction with molecular targets through its reactive oxime group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
Benzaldoxime derivatives vary in substituent type, position, and number, leading to distinct physicochemical and biological properties. Below is a comparative analysis with key analogues:
Table 1: Comparative Properties of alpha-Chlorobenzaldoxime and Analogues
(i) Halogen Substitutions
- Chlorine vs. Bromine : Chlorine’s electronegativity increases the compound’s polarity compared to brominated analogues, enhancing solubility in polar solvents. Bromine’s larger atomic size may improve lipophilicity, favoring membrane penetration in bioactive compounds .
- Positional Effects : Dichloro-substituted derivatives (e.g., 2,6-dichloro) exhibit steric hindrance, reducing reaction rates in nucleophilic substitutions but increasing stability under acidic conditions .
(ii) Nitro Group Addition
The introduction of a para-nitro group in ALPHA-CHLORO-4-NITROBENZALDOXIME (CAS: 1011-84-3) significantly alters its electronic profile. The nitro group’s strong electron-withdrawing nature increases the oxime’s acidity (pKa ~8–9 vs. ~10 for this compound), making it more reactive in deprotonation-driven reactions. This derivative is prioritized in pharmaceutical synthesis for constructing nitroaromatic drug candidates .
Thermal and Chemical Stability
- Thermal Stability : this compound decomposes at ~180°C , while nitro-substituted analogues (e.g., ALPHA-CHLORO-4-NITROBENZALDOXIME) exhibit lower thermal stability (~150°C) due to nitro group-induced oxidative degradation .
- Hydrolytic Stability: The oxime group in this compound is susceptible to hydrolysis under strongly acidic or basic conditions, forming benzaldehyde and hydroxylamine. Halogenation at the alpha position slightly mitigates this reactivity compared to non-halogenated benzaldoximes .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing α-chlorobenzaldoxime with high purity in laboratory settings?
- Methodological Answer : Optimize reaction conditions (e.g., solvent choice, stoichiometry of benzaldehyde derivatives with hydroxylamine and chlorinating agents) to minimize side products. Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification. Validate purity via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy .
Q. How can researchers distinguish α-chlorobenzaldoxime from its β-isomer using spectroscopic techniques?
- Methodological Answer : Employ a combination of H NMR and infrared (IR) spectroscopy. The α-isomer typically shows a characteristic oxime proton signal at δ 8.5–9.5 ppm due to hydrogen bonding, whereas the β-isomer exhibits a downfield shift. IR analysis can confirm the C=N stretching band near 1640–1680 cm .
Q. What experimental protocols ensure the stability of α-chlorobenzaldoxime during storage?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C. Conduct periodic stability tests via high-performance liquid chromatography (HPLC) to detect degradation products, such as benzaldehyde or chlorinated byproducts .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity of α-chlorobenzaldoxime in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate the electron density around the chlorine atom and the oxime group. Compare activation energies for possible reaction pathways (e.g., SN1 vs. SN2 mechanisms) and validate predictions with kinetic studies using UV-Vis spectroscopy .
Q. What strategies resolve contradictions in reported spectroscopic data for α-chlorobenzaldoxime derivatives?
- Methodological Answer : Systematically replicate published procedures and compare results under identical conditions. Use advanced techniques like 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Cross-reference findings with X-ray crystallography data to confirm molecular geometry .
Q. How can researchers design experiments to investigate the environmental fate of α-chlorobenzaldoxime in aqueous systems?
- Methodological Answer : Conduct hydrolysis studies under controlled pH and temperature conditions, analyzing degradation products via liquid chromatography-mass spectrometry (LC-MS). Use isotope-labeling (e.g., C or N) to trace reaction pathways and quantify half-lives .
Q. What methodologies validate the biological activity of α-chlorobenzaldoxime in enzyme inhibition assays?
- Methodological Answer : Perform dose-response experiments with purified enzymes (e.g., acetylcholinesterase) using spectrophotometric assays. Apply Michaelis-Menten kinetics to determine inhibition constants () and compare with computational docking simulations to assess binding affinity .
Q. Methodological Frameworks
Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies on α-chlorobenzaldoxime?
- Guidance :
- Feasible : Ensure access to specialized equipment (e.g., GC-MS for volatile byproduct analysis).
- Novel : Explore understudied applications, such as its role in metal-organic frameworks (MOFs).
- Ethical : Follow institutional guidelines for handling chlorinated compounds and waste disposal.
- Relevant : Align with priorities in green chemistry (e.g., reducing halogenated waste) .
Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity data of α-chlorobenzaldoxime?
- Guidance : Use probit analysis or log-logistic models to calculate median lethal doses (LD). Apply ANOVA for comparing multiple experimental groups and principal component analysis (PCA) to identify correlated variables in high-dimensional datasets .
Q. Reproducibility and Transparency
Q. How to document experimental procedures for α-chlorobenzaldoxime synthesis to ensure reproducibility?
- Guidance : Include detailed step-by-step protocols in supplementary materials, specifying batch numbers of reagents, instrument calibration data, and raw spectral files. Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. What steps mitigate batch-to-batch variability in α-chlorobenzaldoxime preparation?
- Guidance : Standardize reaction conditions (e.g., temperature control ±1°C, stirring rate) and use internal standards (e.g., deuterated analogs) during spectroscopic analysis. Perform triplicate runs for each synthesis and report mean yields with standard deviations .
Q. Cross-Disciplinary Applications
Q. How to integrate α-chlorobenzaldoxime into materials science research (e.g., polymer precursors)?
- Methodological Answer : Functionalize polymers via oxime ligation, characterizing mechanical properties with dynamic mechanical analysis (DMA). Monitor cross-linking efficiency using gel fraction measurements and thermal stability via thermogravimetric analysis (TGA) .
Q. What electrochemical methods characterize the redox behavior of α-chlorobenzaldoxime?
Properties
IUPAC Name |
(E)-N-hydroxybenzenecarboximidoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H/b9-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHKODORJRRYBU-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698-16-8 | |
Record name | alpha-chlorobenzaldoxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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